Product packaging for 5-P-Tolyl-oxazole-4-carboxylic acid(Cat. No.:CAS No. 89205-04-9)

5-P-Tolyl-oxazole-4-carboxylic acid

Cat. No.: B3024379
CAS No.: 89205-04-9
M. Wt: 203.19 g/mol
InChI Key: SEGAPYFKYCVPBR-UHFFFAOYSA-N
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Description

Overview of Oxazole (B20620) Derivatives in Contemporary Organic Synthesis

Oxazole derivatives are versatile building blocks in modern organic synthesis. a2bchem.com Their synthesis has been the subject of extensive research, leading to a variety of methods for their preparation. a2bchem.com These methods include the Robinson-Gabriel synthesis, the van Leusen reaction, and more recent metal-catalyzed and one-pot procedures. beilstein-journals.org The ability to introduce a wide range of substituents onto the oxazole ring makes it a valuable scaffold for creating diverse molecular architectures with various biological activities. nih.govsemanticscholar.org Oxazole-based molecules are of significant interest to pharmacologists and chemists for the development of new therapeutic agents. beilstein-journals.org

Structural Significance of the 1,3-Oxazole Core

The 1,3-oxazole ring is an aromatic five-membered heterocycle. Its structure, featuring an oxygen and a nitrogen atom separated by a carbon, results in a unique distribution of electrons that influences its reactivity and interactions with biological targets. mdpi.com The oxazole nucleus is less basic than the related imidazole (B134444) ring. nih.gov The presence of the oxygen and nitrogen atoms provides sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition in biological systems. beilstein-journals.org This structural motif is found in a number of marine natural products with a wide array of biological properties. sigmaaldrich.com

Research Landscape of Aryl-Substituted Oxazole-4-Carboxylic Acids

The research on aryl-substituted oxazole-4-carboxylic acids has revealed their potential in medicinal chemistry. For instance, studies on 5-substituted oxazole-4-carboxylic acid derivatives have shown their inhibitory activity on blood platelet aggregation. nih.govacs.org Furthermore, a series of 5-aryl-4-carboxamide-1,3-oxazoles, which are derivatives of aryl-substituted oxazole-4-carboxylic acids, have been identified as potent and selective inhibitors of glycogen (B147801) synthase kinase 3 (GSK-3). nih.gov This kinase is a therapeutic target for various central nervous system disorders, including bipolar disorder. nih.gov The substitution pattern on the aryl ring and the modifications of the carboxylic acid group have been shown to be critical for the biological activity of these compounds. nih.govuni.lu

Rationale for In-Depth Academic Investigation of 5-P-Tolyl-oxazole-4-carboxylic Acid

The specific compound, this compound, warrants detailed academic investigation due to the promising biological activities observed in structurally related compounds. The "p-tolyl" group (a methyl-substituted phenyl ring) at the 5-position and the carboxylic acid at the 4-position of the oxazole ring create a unique chemical entity.

The rationale for its in-depth study is built upon the following points:

Potential as a GSK-3 Inhibitor: Given that 5-aryl-4-carboxamide-1,3-oxazoles are potent GSK-3 inhibitors, this compound serves as a key intermediate and a starting point for the synthesis of novel inhibitors. nih.gov The tolyl group can be further functionalized to explore structure-activity relationships.

Antiplatelet Activity: Research on 5-substituted oxazole-4-carboxylic acids has demonstrated their potential to inhibit blood platelet aggregation. nih.govacs.org Investigating this compound and its derivatives could lead to the development of new antithrombotic agents.

Scaffold for Drug Discovery: The combination of the oxazole core, the aryl substituent, and the carboxylic acid functional group makes this molecule a versatile scaffold for combinatorial chemistry and the generation of libraries of compounds for screening against various biological targets.

Below is a table summarizing the key chemical identifiers for this compound.

IdentifierValue
IUPAC Name 5-(4-methylphenyl)-1,3-oxazole-4-carboxylic acid
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS Number 89205-04-9

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B3024379 5-P-Tolyl-oxazole-4-carboxylic acid CAS No. 89205-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methylphenyl)-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)10-9(11(13)14)12-6-15-10/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGAPYFKYCVPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372332
Record name 5-P-TOLYL-OXAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89205-04-9
Record name 5-P-TOLYL-OXAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 P Tolyl Oxazole 4 Carboxylic Acid and Analogues

Historical and Contemporary Approaches to Oxazole (B20620) Ring Construction

The synthesis of the oxazole ring has evolved considerably over time, from foundational name reactions to highly efficient modern catalytic systems.

Traditional methods for oxazole synthesis have been established for many years and remain fundamental in organic chemistry. thieme-connect.com These classical routes typically involve the cyclization of acyclic precursors.

Robinson-Gabriel Synthesis: This method involves the cyclization and subsequent dehydration of 2-acylamino ketones to form the oxazole ring. chemeurope.compharmaguideline.com It is a widely recognized route for preparing 2,5-disubstituted oxazoles. pharmaguideline.com

Fischer Oxazole Synthesis: This approach utilizes the reaction of cyanohydrins with aldehydes to construct the oxazole core. chemeurope.com

Bredereck Reaction: In this synthesis, α-haloketones react with formamide (B127407) to yield oxazoles. chemeurope.com

Van Leusen Reaction: A versatile one-pot reaction, the Van Leusen synthesis produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgnih.gov This method is particularly notable for its mild reaction conditions. nih.gov

These methods, while foundational, often require harsh conditions or multi-step procedures.

Contemporary organic synthesis has seen a shift towards catalyst-mediated reactions, which offer greater efficiency, milder conditions, and broader substrate compatibility. researchgate.net The synthesis of oxazoles has benefited significantly from these advancements.

Various transition metals, including rhodium, copper, and silver, have been employed to catalyze the formation of oxazole rings. researchgate.netresearchgate.netrsc.org For instance, rhodium-carbene methodology has been used to convert α-diazoketones, -esters, and -nitriles into oxazoles. researchgate.net Silver-catalyzed oxidative decarboxylation–cyclization of α-oxocarboxylates and isocyanides presents another novel strategy for constructing oxazole rings. rsc.org Copper-catalyzed reactions have also been developed, providing reliable and flexible pathways to heterocyclic building blocks like oxazoles. researchgate.net These catalytic methods often allow for the construction of complex, highly substituted oxazoles that are difficult to access through classical routes.

Targeted Synthetic Routes to 5-P-Tolyl-oxazole-4-carboxylic Acid

The synthesis of specifically substituted oxazoles such as this compound requires regiocontrolled strategies that can precisely install the desired groups at the C4 and C5 positions. A 1983 study reported the synthesis of various 5-substituted oxazole-4-carboxylic acid derivatives, highlighting early interest in this structural class for its potential biological activity, specifically as inhibitors of blood platelet aggregation. nih.gov More recent and efficient methods, particularly one-pot cascade reactions, have emerged as powerful tools for this purpose. nih.gov

One-pot reactions, where multiple chemical transformations occur in a single flask, are highly desirable in synthesis due to their operational simplicity, and reduced waste, time, and cost. thieme-connect.comchapman.edu The assembly of tri-substituted oxazoles from simple precursors is an area where these cascade reactions have been successfully applied. thieme-connect.comresearchgate.net

The Suzuki-Miyaura cross-coupling is a powerful carbon-carbon bond-forming reaction. nih.gov While palladium has traditionally been the catalyst of choice, cost-effective nickel salts have proven to be effective alternatives. nih.govtcichemicals.com This reaction can be adapted for the synthesis of substituted oxazoles.

A targeted synthesis of 2,4,5-trisubstituted oxazoles has been developed using a nickel-catalyzed Suzuki-Miyaura coupling. beilstein-journals.org In this approach, a 5-(triazinyloxy)oxazole intermediate is coupled with an arylboronic acid, such as 4-tolylboronic acid, to install the aryl group at the C5 position. beilstein-journals.org The reaction proceeds in toluene (B28343) at 110 °C using a catalyst system composed of NiCl₂(dppf), K₃PO₄ as a base, LiCl, and dppf as a ligand. beilstein-journals.org This method demonstrates good yields and tolerates a range of functional groups on the boronic acid partner. beilstein-journals.org

Table 1: Nickel-Catalyzed Synthesis of 5-Aryloxazoles This table is based on data for the synthesis of 2,4-disubstituted-5-aryloxazoles.

Entry Boronic Acid (ArB(OH)₂) Product Yield (%)
1 Phenylboronic acid 4-Methyl-5-phenyl-2-phenyloxazole 91
2 4-Ethoxycarbonylphenylboronic acid Ethyl 4-(4-methyl-2-phenyloxazol-5-yl)benzoate 81
3 4-Tolylboronic acid 4-Methyl-2-phenyl-5-(4-tolyl)oxazole 71
4 4-Methoxyphenylboronic acid 5-(4-Methoxyphenyl)-4-methyl-2-phenyloxazole 90
5 4-Chlorophenylboronic acid 5-(4-Chlorophenyl)-4-methyl-2-phenyloxazole 83

Data sourced from Kunishima et al., Beilstein J. Org. Chem. 2016, 12, 2096–2103. beilstein-journals.org

A novel and highly efficient method for constructing 2,4,5-trisubstituted oxazoles involves a visible-light-induced three-component reaction. researchgate.netrsc.org This catalyst- and additive-free transformation assembles the oxazole ring from readily available iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. researchgate.netrsc.org The reaction is triggered by a photo-generated α-phosphonium carbene, which initiates a carbenic phosphorus-nitrile hybrid ylide formation and trapping cascade. researchgate.netrsc.org

This approach is notable for its mild conditions, high efficiency, and exceptionally broad substrate scope, accommodating a wide variety of aromatic carboxylic acids. researchgate.netrsc.org The reaction tolerates both electron-withdrawing and electron-donating groups on the benzoic acid starting material. researchgate.net A gram-scale reaction has been successfully demonstrated, underscoring its practical utility. researchgate.net

Table 2: Photochemical Three-Component Synthesis of 2,4,5-Trisubstituted Oxazoles This table showcases the scope of the reaction with various substituted benzoic acids.

Entry Carboxylic Acid Product Yield (%)
1 4-Methylbenzoic acid Oxazole product with p-tolyl group at C2 75
2 4-Methoxybenzoic acid Oxazole product with p-methoxyphenyl group at C2 78
3 4-Fluorobenzoic acid Oxazole product with p-fluorophenyl group at C2 71
4 4-Chlorobenzoic acid Oxazole product with p-chlorophenyl group at C2 73
5 4-(Trifluoromethyl)benzoic acid Oxazole product with p-(trifluoromethyl)phenyl group at C2 68
6 4-Vinylbenzoic acid Oxazole product with p-vinylphenyl group at C2 65
7 2-Naphthoic acid Oxazole product with 2-naphthyl group at C2 70

Data sourced from Ye et al., Chem. Sci., 2024, 15, 6515-6521. researchgate.net

This photochemical method represents a significant advance in the modular synthesis of complex oxazoles from simple, ubiquitous chemical feedstocks. researchgate.netrsc.org

Ring-Formation Strategies Incorporating the p-Tolyl Moiety at C-5

Building the oxazole core with the p-tolyl group already positioned at C-5 is a common and direct synthetic strategy. This often involves the cyclization of carefully designed acyclic precursors or rearrangement of other heterocyclic systems.

The formation of the oxazole ring from linear starting materials is a foundational approach. Several classic and modern methods can be adapted to incorporate the p-tolyl group at the C-5 position.

One of the most versatile methods for synthesizing 5-substituted oxazoles is the van Leusen oxazole synthesis . ijpsonline.comnih.gov This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate. nih.gov For the synthesis of a 5-(p-tolyl)oxazole intermediate, p-tolualdehyde would serve as the aldehyde component. The reaction proceeds through a [3+2] cycloaddition mechanism, where TosMIC acts as a C2N1 synthon. nih.gov The resulting oxazoline (B21484) intermediate eliminates p-toluenesulfinic acid to yield the final 5-substituted oxazole. nih.gov

Another established method is the Bredereck reaction , which synthesizes oxazoles by reacting α-haloketones with amides. ijpsonline.com To obtain a 5-p-tolyl derivative, an α-haloketone bearing the p-tolyl group would be required. While efficient, this method can sometimes be limited by the availability of the requisite α-haloketones. ijpsonline.com

More recent developments include methods that start directly from carboxylic acids. A highly efficient protocol has been developed for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids and activated isocyanides, such as isocyanoacetates or tosylmethyl isocyanide. acs.org This transformation is mediated by a stable triflylpyridinium reagent, which activates the carboxylic acid for subsequent nucleophilic attack and cyclization. acs.org The reaction mechanism is proposed to proceed through an acylpyridinium salt intermediate. acs.org

The following table summarizes key aspects of these cyclization strategies.

Table 1: Cyclization Strategies for 5-Substituted Oxazoles

Reaction Name Key Precursors Reagents/Conditions Key Feature
Van Leusen Synthesis Aldehyde (e.g., p-tolualdehyde), Tosylmethyl isocyanide (TosMIC) Base (e.g., K₂CO₃), Methanol Versatile for 5-substituted oxazoles from aldehydes. nih.gov
Bredereck Reaction α-Haloketone, Amide Heat Efficient, clean, and economical process. ijpsonline.com
Direct from Carboxylic Acid Carboxylic Acid, Isocyanoacetate/TosMIC Triflylpyridinium reagent, DMAP Bypasses the need for pre-functionalized precursors like α-haloketones. acs.org

An alternative and elegant strategy for constructing the oxazole-4-carboxylate skeleton involves the rearrangement of other heterocyclic systems. A notable example is the controlled isomerization of isoxazole (B147169) derivatives. nih.gov

Research has demonstrated the synthesis of methyl oxazole-4-carboxylates from 4-formyl-5-methoxyisoxazoles. nih.gov This transformation proceeds under Fe(II)-catalyzed conditions in dioxane at elevated temperatures. nih.gov The reaction pathway involves a fascinating domino isoxazole-azirine-oxazole isomerization sequence. Under milder conditions, a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate can be isolated. nih.gov This azirine can then be selectively converted to the oxazole product through non-catalytic thermolysis in a high-boiling solvent like o-dichlorobenzene. nih.gov The reaction outcome—whether it yields an isoxazole or an oxazole—is dependent on the substituents on the starting isoxazole and the specific reaction conditions employed. nih.gov

This isomerization approach offers a unique entry to oxazole-4-carboxylates from readily accessible isoxazole precursors.

Functionalization of Pre-Existing Oxazole Scaffolds

An alternative synthetic route involves starting with a simpler, pre-formed oxazole ring and subsequently introducing the required p-tolyl and carboxylic acid groups at the C-5 and C-4 positions, respectively. This approach relies on the selective functionalization of the oxazole core.

Direct C-H arylation has emerged as a powerful tool for modifying heterocyclic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalization. For oxazoles, the C-2 position is generally more reactive towards electrophilic attack and direct arylation. acs.org However, methods for achieving high regioselectivity at the C-5 position have been developed.

Palladium-catalyzed direct arylation is a prominent technique for installing an aryl group, such as p-tolyl, at the C-5 position of an oxazole ring. acs.orgnih.gov Achieving high C-5 selectivity often requires careful tuning of the reaction conditions. Key factors include the choice of solvent, ligand, and base. For instance, C-5 arylation is favored in polar aprotic solvents like N,N-dimethylacetamide (DMA) when specific phosphine (B1218219) ligands are used with a palladium acetate (B1210297) catalyst. acs.orgnih.gov These methods are applicable to a wide range of aryl bromides, chlorides, and triflates, making them highly versatile. acs.orgnih.gov

A ligandless palladium-catalyzed C-5 arylation has also been reported, using anisole (B1667542) as the solvent and benzoic acid as a promoter. nih.gov This system provides a more cost-effective and simplified approach to C-5 functionalization.

Table 2: Palladium-Catalyzed C-5 Direct Arylation of Oxazole

Catalyst System Ligand Solvent Key Feature Reference(s)
Pd(OAc)₂ Phosphine Ligands (e.g., 5 or 6) DMA (polar) Highly regioselective (>100:1) for C-5 arylation. nih.gov, acs.org

Introducing a carboxylic acid group, or its ester equivalent, at the C-4 position of an existing 5-(p-tolyl)oxazole can be challenging. However, general methods for synthesizing oxazole-4-carboxylates can be applied.

A novel two-step synthesis of oxazole-4-carboxylates has been developed starting from aldehydes, which proceeds via 3-oxazoline-4-carboxylate intermediates. nih.gov While this is a ring-formation strategy, the principle of building the 4-carboxylate functionality is central. Another approach involves the reaction of 3-oxazoline-4-carboxylates with Grignard reagents to prepare 4-keto-oxazole derivatives, which could potentially be oxidized to the corresponding carboxylic acid. nih.gov

Furthermore, direct C-H functionalization strategies could potentially be adapted for carboxylation at the C-4 position, although this is less common than arylation. The relative acidity of the protons on the oxazole ring is C2 > C5 > C4, making direct deprotonation and carboxylation at C-4 difficult without blocking the more reactive sites. tandfonline.com Therefore, building the ring with the C-4 carboxylate already present, as described in sections 2.2.2.1 and 2.2.2.2, is often the more synthetically viable route.

Green Chemistry Principles in the Synthesis of Oxazole Carboxylic Acids

Modern synthetic chemistry places a strong emphasis on sustainability and the reduction of hazardous waste. The synthesis of oxazoles and their derivatives is increasingly being approached through the lens of green chemistry. ijpsonline.comijpsonline.com

Key green approaches applicable to oxazole synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times, improve yields, and minimize the use of solvents compared to conventional heating methods. ijpsonline.comijpsonline.com

Use of green solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol, or ionic liquids is a major focus. ijpsonline.comijpsonline.com For example, a green and efficient van Leusen oxazole synthesis has been developed using water as the reaction medium. nih.gov

Catalysis: The use of catalysts, especially those that can be recovered and reused, is a cornerstone of green chemistry. This includes the palladium catalysts used in direct arylation and other metal-catalyzed cyclization reactions. ijpsonline.comrsc.org

Electrochemical Synthesis: An innovative electrochemical method for synthesizing oxazoles from carboxylic acids and isocyanides has been reported. rsc.orgrsc.org This approach avoids the need for transition metals and chemical oxidants, using electricity as a "traceless" reagent in a sustainable catalytic system. rsc.orgrsc.org The reaction is mediated by triphenylphosphine (B44618) and proceeds through an acyloxyphosphonium ion intermediate. rsc.orgrsc.org

These green synthetic methodologies not only reduce the environmental impact of chemical production but can also lead to increased reaction efficiency, higher product purity, and simplified post-reaction workup procedures. ijpsonline.com

Solvent-Free and Aqueous Reaction Conditions

The use of alternative reaction media, such as water, or the complete omission of a solvent, represents a significant advancement in the green synthesis of oxazole derivatives. These methods address the environmental impact associated with volatile organic solvents.

Recent research has highlighted the potential for synthesizing oxazole derivatives under solvent-free conditions. For instance, the use of Ytterbium(III) triflate as a catalyst has been effective in the synthesis of other heterocyclic compounds under solvent-free conditions, suggesting a potential application for oxazole synthesis organic-chemistry.orgiwu.edu. Bismuth(III) compounds have also been utilized as catalysts in reactions that can be conducted without a solvent iwu.edu. While a specific solvent-free synthesis for this compound is not extensively documented, the principles of these methods are applicable. For example, the reaction of p-tolualdehyde with tosylmethyl isocyanide (TosMIC), a common route to 5-substituted oxazoles known as the van Leusen reaction, could potentially be adapted to solvent-free conditions, possibly with microwave irradiation to facilitate the reaction nih.gov.

Aqueous synthesis provides another green alternative. The van Leusen oxazole synthesis has been successfully performed in water, demonstrating the feasibility of forming the oxazole ring in an aqueous medium nih.gov. Furthermore, electrochemical methods for oxazole synthesis from carboxylic acids have been developed, which can be performed in sustainable solvent systems, reducing the reliance on traditional organic solvents rsc.orgrsc.org. These electrochemical approaches are praised for avoiding transition metals and toxic oxidants rsc.orgrsc.org.

Table 1: Examples of Solvent-Free and Aqueous Synthesis Methods for Oxazole Analogues

Reaction TypeReactantsCatalyst/ConditionsProduct AnalogueReference
van Leusen ReactionAldehydes, Tosylmethyl isocyanide (TosMIC)Water5-substituted oxazoles nih.gov
Electrochemical CycloadditionCarboxylic acids, IsocyanidesPhosphine-mediated, electrochemical4,5-disubstituted oxazoles rsc.orgrsc.org
Azlactone Synthesis---Ytterbium(III) Triflate, solvent-freeAzlactones organic-chemistry.orgiwu.edu

Recyclable Catalytic Systems

The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and the cost of chemical processes. In the context of oxazole synthesis, several promising recyclable catalytic systems have been explored.

One notable example involves the use of 4-dimethylaminopyridine (B28879) (DMAP) in a triflylpyridinium reagent-mediated synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids. A key advantage of this protocol is the ability to recover and reuse the DMAP base, which contributes to the cost-effectiveness and sustainability of the process acs.orgnih.gov.

Ytterbium(III) triflate (Yb(OTf)₃) has emerged as a highly effective and recyclable Lewis acid catalyst for various organic transformations. While its direct application to the synthesis of this compound is a subject for further research, its proven recyclability and efficiency in promoting the formation of other nitrogen-containing heterocycles make it a strong candidate for developing such a process organic-chemistry.org. Studies have shown that Yb(OTf)₃ can be recovered and reused for multiple reaction cycles without a significant loss of activity organic-chemistry.org.

Electrochemical syntheses also represent a form of recyclable catalysis. In the phosphine-mediated electrochemical synthesis of oxazoles, the phosphine is used as a mediator that is regenerated in the electrochemical cell, thus acting in a catalytic cycle rsc.orgrsc.org. This avoids the use of stoichiometric and often toxic reagents.

Table 2: Recyclable Catalytic Systems in Oxazole Synthesis

Catalyst SystemReactionRecyclability AspectProduct AnalogueReference
DMAP/DMAP-TfSynthesis from carboxylic acidsRecovery and reuse of DMAP4,5-disubstituted oxazoles acs.orgnih.gov
Ytterbium(III) triflate (Yb(OTf)₃)Heterocycle synthesisCatalyst can be recovered and reused1-substituted 1H-1,2,3,4-tetrazoles organic-chemistry.org
Phosphine-mediated electrochemical systemDeoxygenative [3+2] cycloadditionIn-situ regeneration of the phosphine mediator4,5-disubstituted oxazoles rsc.orgrsc.org

Mechanistic Elucidation of 5 P Tolyl Oxazole 4 Carboxylic Acid Formation

Investigations into Reaction Pathways and Intermediate Species

The synthesis of oxazole (B20620) derivatives, including 5-p-tolyl-oxazole-4-carboxylic acid, can proceed through several pathways, each involving unique intermediates. The specific route often depends on the starting materials and reaction conditions.

The cyclization to form the oxazole ring is a critical step in the synthesis. In many synthetic routes, an oxazoline (B21484) intermediate is formed first. nih.gov For instance, in the van Leusen oxazole synthesis, the reaction of an aldehyde with TosMIC (tosylmethyl isocyanide) under basic conditions leads to an oxazoline intermediate through a [3+2] cycloaddition. nih.gov This intermediate then eliminates the tosyl group to form the aromatic oxazole ring.

Another common strategy involves the reaction of carboxylic acids with isocyanoacetates. A plausible mechanism suggests that the carboxylic acid is first activated, for example, by forming a mixed anhydride. This activated intermediate is then attacked by a nucleophile like DMAP (4-dimethylaminopyridine) to form an acylpyridinium salt. This salt then reacts with a deprotonated alkyl isocyanoacetate to form an intermediate which subsequently cyclizes to the oxazole product. nih.gov

Experimental studies have identified key intermediates in various oxazole syntheses. For example, in a Brønsted acid-catalyzed cyclization of α-diazoketones with amides, 2-oxo-2-phenylethyl trifluoromethanesulfonate (B1224126) was identified as a key intermediate. acs.org In other cases, complex tricyclic oxonium ions have been proposed and characterized as key reactive intermediates in the biosynthesis of certain natural products containing oxazole rings. nih.gov The stability of these intermediates is crucial; for instance, 5-hydroxyoxazole-4-carboxylic acid residues have been found to be unstable, undergoing hydrolytic ring opening and decarboxylation. sci-hub.senih.gov

The table below summarizes some of the key intermediates identified in different oxazole synthesis pathways.

Catalysts and reagents play a pivotal role in directing the stereochemical outcome of oxazole synthesis, particularly when chiral centers are present. While the synthesis of this compound itself does not inherently involve stereocenters in the final aromatic ring, the principles of stereochemical control are fundamental to the broader field of oxazole synthesis.

For instance, in the synthesis of 1,3-oxazolidines, which can be precursors to oxazoles, the choice of catalyst can dictate the stereochemistry. Rhodium catalysts can lead to stereospecific reactions, while chiral palladium or nickel catalysts can facilitate enantioselective synthesis from racemic starting materials. nih.gov The catalyst can control the formation of either cis- or trans-1,3-oxazolidines. nih.gov

Copper catalysts are widely used in oxazole synthesis. organic-chemistry.orgresearchgate.nettandfonline.com Copper(II) triflate, for example, catalyzes the reaction of α-diazoketones with amides. tandfonline.com The regioselectivity of these reactions, which is a form of stereochemical control, is often excellent. organic-chemistry.org Gold catalysts have also been employed, enabling the synthesis of 5-oxazole ketones from internal N-propargylamides. organic-chemistry.org

The choice of base is also critical. In the van Leusen synthesis, a base is required to deprotonate TosMIC. nih.gov In other reactions, a base can induce the transformation of 2-acyl-3-alkyl-2H-azirines into oxazoles through a deprotonation-initiated mechanism. organic-chemistry.org

The following table provides examples of catalysts and their roles in various oxazole syntheses.

Theoretical and Computational Studies of Reaction Mechanisms

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of complex organic reactions, including the formation of oxazoles.

DFT calculations allow for the determination of the electronic structure and energy of molecules, providing insights into reaction pathways, the stability of intermediates, and the structure of transition states. irjweb.comresearchgate.netcmu.edu By calculating the energy profile of a reaction, chemists can identify the most likely mechanism and understand the factors that control the reaction rate and selectivity. nih.govyoutube.com

For example, DFT calculations have been used to study the intramolecular cyclization process in the synthesis of pyrazines, a related class of heterocycles. These calculations revealed that the cyclization of a cationic radical intermediate has a much lower activation energy barrier than the corresponding neutral species, suggesting that a single electron transfer mechanism is more favorable. nih.gov

In the context of oxazole synthesis, DFT calculations can be used to:

Predict Optimized Structures: Determine the most stable three-dimensional arrangement of atoms in reactants, intermediates, transition states, and products. irjweb.com

Calculate Energy Profiles: Map the energy of the system as it progresses along the reaction coordinate, identifying energy minima (intermediates) and maxima (transition states). nih.govyoutube.com

Analyze Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides information about the chemical reactivity and kinetic stability of a molecule. irjweb.com

Investigate the Role of Solvents: The Conductor-like Polarizable Continuum Model (CPCM) can be used to simulate the effect of different solvents on the reaction mechanism and energetics. researchgate.net

The table below presents a conceptual overview of how DFT calculations are applied to study reaction mechanisms.

Compound Information

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

A ¹H NMR spectrum for 5-p-tolyl-oxazole-4-carboxylic acid would be expected to show distinct signals corresponding to the protons of the p-tolyl group and the oxazole (B20620) ring. Specifically, one would anticipate a pair of doublets in the aromatic region (typically δ 7.0-8.0 ppm) for the AA'BB' system of the para-substituted benzene (B151609) ring, a singlet for the methyl group protons of the tolyl substituent (around δ 2.3-2.5 ppm), and a signal for the C2-H proton of the oxazole ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). However, no experimental ¹H NMR data for this compound could be retrieved from the available scientific databases.

The ¹³C NMR spectrum is crucial for identifying all unique carbon atoms in a molecule. For this compound, distinct signals would be expected for the carbons of the oxazole ring (C2, C4, and C5), the p-tolyl group (including the methyl carbon and the four aromatic carbons), and the carboxylic acid carbonyl carbon. The chemical shifts of the oxazole ring carbons are particularly diagnostic of the substitution pattern. Despite its importance for structural confirmation, no experimental ¹³C NMR data for this compound is publicly available.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₁H₉NO₃), the theoretical exact mass can be calculated. However, no experimental HRMS data confirming this exact mass has been reported in the searched literature.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and then identifies the components at a molecular level. It is a valuable tool for assessing the purity of a compound and for analyzing its fragmentation pattern upon electron impact ionization. There is no available GC-MS data for this compound in the public domain, which would be useful for understanding its thermal stability and fragmentation behavior.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (broad band, typically 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), C=N and C=C stretching vibrations of the oxazole ring (in the 1500-1650 cm⁻¹ region), and the C-H stretching and bending vibrations of the aromatic and methyl groups. Regrettably, no experimental IR spectrum for this compound could be located in the surveyed scientific literature.

While the structural framework of this compound is well-defined, a comprehensive and experimentally validated spectroscopic characterization is not present in the accessible scientific literature. The absence of detailed ¹H NMR, ¹³C NMR, HRMS, GC-MS, and IR data prevents a thorough and authoritative discussion of its structural and electronic properties as intended by the requested outline. Further research and publication of these fundamental data are required to fill this knowledge gap.

X-ray Diffraction Analysis for Solid-State Structure Confirmation

A comprehensive search for X-ray diffraction data for this compound did not yield specific crystallographic studies or detailed structural analysis for this particular compound. While the molecular structure can be predicted based on spectroscopic methods, experimental confirmation of the solid-state structure through single-crystal X-ray diffraction is not publicly available in the searched resources.

X-ray diffraction analysis is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

For related oxazole derivatives, X-ray diffraction studies have been instrumental in confirming their molecular geometries and packing in the crystal lattice. For instance, the analysis of other complex oxazole-containing molecules has revealed key structural features and intermolecular forces, such as hydrogen bonding, that dictate their solid-state architecture. However, direct experimental data for this compound remains to be published.

Further research, including the successful growth of single crystals and subsequent X-ray diffraction analysis, would be necessary to provide a definitive solid-state structural characterization of this compound. Such a study would generate precise data on its crystal system, space group, unit cell dimensions, and atomic coordinates, which would be invaluable for computational modeling and a deeper understanding of its structure-property relationships.

Chemical Reactivity and Functional Group Transformations

Reactions of the Oxazole (B20620) Heterocycle

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of rings like benzene (B151609) or even thiazole. wikipedia.org This reduced aromatic character influences its reactivity, making it susceptible to a range of transformations.

Electrophilic Aromatic Substitution on the Oxazole Ring

Oxazoles are generally poor substrates for electrophilic aromatic substitution, requiring activating groups on the ring to facilitate such reactions. wikipedia.orgcutm.ac.in Substitution, when it does occur, typically happens at the C5 position. wikipedia.orgslideshare.net For 5-p-tolyl-oxazole-4-carboxylic acid, the C5 position is already substituted with the p-tolyl group, and the C4 position holds the deactivating carboxylic acid group. Therefore, electrophilic substitution on the oxazole ring itself is not a favored reaction pathway.

Nucleophilic Additions and Substitutions

Nucleophilic attack on the oxazole ring is more common, particularly at the C2 position, especially if a good leaving group is present. wikipedia.orgcutm.ac.in The electron-withdrawing nature of the nitrogen atom makes the C2 and C5 positions susceptible to nucleophilic attack. In the case of this compound, while the C5 position is blocked, the C2 position could potentially undergo nucleophilic substitution if appropriately activated.

Ring-Opening Reactions and Stability Considerations

The oxazole ring can undergo ring-opening reactions under various conditions. researchgate.net Deprotonation at the C2 position can lead to a ring-opened enolate-isonitrile intermediate in equilibrium with the lithiated oxazole. wikipedia.org Additionally, oxazoles can be cleaved by acids. slideshare.net The stability of the oxazole ring in this compound is a crucial factor in its handling and reactivity. For instance, certain 5-hydroxyoxazoles have been shown to be unstable and prone to hydrolytic ring-opening. nih.gov

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position is a versatile functional handle, allowing for a variety of transformations to produce other functional groups.

Formation of Esters, Amides, and Acid Chlorides

The carboxylic acid of this compound can be readily converted into a range of derivatives.

Esters: Esterification can be achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For example, the ethyl ester, this compound ethyl ester, is a known derivative. chemicalbook.com

Amides: Amide formation typically proceeds through the activation of the carboxylic acid. libretexts.orgnih.gov This can be done by first converting the carboxylic acid to a more reactive species like an acid chloride or by using coupling reagents. libretexts.orgfishersci.it The activated intermediate then reacts with an amine to form the corresponding amide. libretexts.orgnih.gov A variety of reagents and conditions can be employed for this transformation. nih.govorgsyn.org

Acid Chlorides: The carboxylic acid can be converted to the corresponding acid chloride by treatment with reagents such as thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃). libretexts.orglibretexts.orgchemguide.co.uk This transformation is a common first step for the synthesis of esters and amides due to the high reactivity of the resulting acid chloride. chemguide.co.uk

Table 1: Common Reagents for Carboxylic Acid Transformations

TransformationReagent(s)Byproducts
Esterification (Fischer)Alcohol, Acid Catalyst (e.g., H₂SO₄)Water
Amide Formation (via Acid Chloride)1. SOCl₂ or PCl₅ 2. Amine, Base1. SO₂, HCl or POCl₃, HCl 2. Amine Hydrochloride
Amide Formation (Direct Coupling)Amine, Coupling Agent (e.g., DCC, EDC)Varies with coupling agent
Acid Chloride FormationSOCl₂, PCl₅, or PCl₃SO₂, HCl; POCl₃, HCl; or H₃PO₃

Decarboxylation Pathways and Conditions

Decarboxylation, the removal of the carboxyl group, of oxazole-4-carboxylic acids can occur, although specific conditions for this compound are not widely reported. Studies on related compounds, such as 2-oxo-1-oxaspiro orgsyn.orgbeilstein-journals.orgdecane-4-carboxylic acid, indicate that decarboxylation can proceed via a first-order, homogeneous reaction at elevated temperatures, suggesting a concerted intramolecular mechanism. rsc.org The stability of the resulting carbanion or the transition state leading to it would be a key factor in the ease of decarboxylation. For some 5-hydroxyoxazole-4-carboxylic acids, decarboxylation has been observed to occur following deprotection of a protecting group. nih.gov

Chemical Reactivity of the p-Tolyl Substituent

The reactivity of the p-tolyl group in this compound is influenced by the electronic interplay between the methyl group and the oxazole-4-carboxylic acid moiety. The methyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution due to its electron-donating inductive and hyperconjugation effects. Conversely, the 5-(oxazole-4-carboxylic acid) substituent is expected to be strongly electron-withdrawing, which deactivates the tolyl ring towards electrophilic attack and may influence the reactivity of the methyl group itself.

Modifications of the Methyl Group on the Aromatic Ring

The benzylic methyl group of the p-tolyl substituent is susceptible to a variety of chemical transformations, including oxidation and halogenation.

Oxidation: The methyl group can be oxidized to various functional groups, such as a formyl, carboxyl, or hydroxymethyl group, using appropriate oxidizing agents. The reaction conditions can be tuned to achieve the desired level of oxidation. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions would typically convert the methyl group directly to a carboxylic acid. Milder oxidizing agents or more controlled reaction conditions would be necessary to obtain the aldehyde or alcohol.

It is important to consider the potential for the electron-withdrawing oxazole-4-carboxylic acid group to influence the ease of this oxidation. While the benzylic position is inherently reactive, the deactivating nature of the heterocyclic substituent might render the methyl group slightly less susceptible to oxidation compared to unsubstituted toluene (B28343).

Table 1: Potential Oxidation Reactions of the Methyl Group

Starting MaterialReagent(s)Product
This compound1. KMnO₄, KOH, H₂O, heat2. H₃O⁺5-(4-Carboxyphenyl)oxazole-4-carboxylic acid
This compoundCrO₃, Ac₂O, H₂SO₄5-(4-Formylphenyl)oxazole-4-carboxylic acid
This compoundMnO₂5-(4-Formylphenyl)oxazole-4-carboxylic acid

Halogenation: Free radical halogenation of the benzylic methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or UV light. youtube.com This reaction proceeds via a free radical mechanism and is highly selective for the benzylic position due to the stability of the resulting benzylic radical. The stability of this radical is enhanced by resonance with the aromatic ring. The reaction can lead to mono-, di-, or tri-halogenated products depending on the stoichiometry of the halogenating agent used.

Table 2: Potential Free-Radical Halogenation of the Methyl Group

Starting MaterialReagent(s)Product
This compoundNBS, Benzoyl Peroxide, CCl₄5-(4-(Bromomethyl)phenyl)oxazole-4-carboxylic acid
This compoundNCS, Benzoyl Peroxide, CCl₄5-(4-(Chloromethyl)phenyl)oxazole-4-carboxylic acid

Electrophilic and Nucleophilic Aromatic Substitutions on the p-Tolyl Group

Electrophilic Aromatic Substitution (EAS): The p-tolyl ring in this compound is subject to electrophilic aromatic substitution. The directing effect of the substituents on the ring will determine the position of the incoming electrophile. The methyl group is an activating, ortho-, para-director. However, the 5-(oxazole-4-carboxylic acid) group is strongly deactivating due to the electron-withdrawing nature of both the oxazole ring and the carboxylic acid.

Given that the two substituents are para to each other, the directing effects are focused on the same positions (the carbons ortho to the methyl group and meta to the oxazole substituent). The powerful deactivating effect of the heterocyclic moiety will significantly reduce the nucleophilicity of the aromatic ring, making electrophilic substitution reactions challenging. Harsh reaction conditions, such as the use of strong Lewis acids and high temperatures, would likely be required. The incoming electrophile would be directed to the positions ortho to the methyl group.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagent(s)Expected Major Product(s)
NitrationHNO₃, H₂SO₄5-(4-Methyl-3-nitrophenyl)oxazole-4-carboxylic acid
HalogenationBr₂, FeBr₃5-(3-Bromo-4-methylphenyl)oxazole-4-carboxylic acid
SulfonationFuming H₂SO₄5-(4-Methyl-3-sulfophenyl)oxazole-4-carboxylic acid
Friedel-Crafts AlkylationR-Cl, AlCl₃Likely unreactive due to deactivation
Friedel-Crafts AcylationR-COCl, AlCl₃Likely unreactive due to deactivation

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the p-tolyl ring is generally not feasible under standard conditions. pressbooks.pubmasterorganicchemistry.comlibretexts.orglibretexts.org NAS reactions typically require the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer complex intermediate. pressbooks.publibretexts.org The p-tolyl ring in the parent molecule lacks a suitable leaving group.

For a hypothetical derivative, such as 5-(4-chloro-3-nitrophenyl)oxazole-4-carboxylic acid, where a leaving group (Cl) and an additional strong electron-withdrawing group (NO₂) are present, nucleophilic aromatic substitution could potentially occur. In such a scenario, the nitro group would activate the ring towards nucleophilic attack and direct the incoming nucleophile to the position of the leaving group.

Applications of 5 P Tolyl Oxazole 4 Carboxylic Acid in Advanced Organic Synthesis

Role as a Key Synthetic Building Block

5-P-Tolyl-oxazole-4-carboxylic acid is widely recognized in the chemical community as a fundamental building block for organic synthesis. Its commercial availability from various suppliers underscores its utility and demand in research and development. a2bchem.comsigmaaldrich.comambeed.comsigmaaldrich.com The structure of this compound is particularly noteworthy, possessing three key features that contribute to its versatility: the stable oxazole (B20620) ring, the reactive carboxylic acid group, and the p-tolyl substituent which can influence the electronic properties and steric interactions of the molecule.

Utilization in the Construction of Complex Organic Molecules

The inherent structural features of this compound make it an ideal starting material for the synthesis of more complex and often biologically active molecules. The carboxylic acid group is readily converted into a variety of other functional groups, most notably amides and esters, through well-established synthetic protocols. These reactions are fundamental in the assembly of larger molecular entities.

A pertinent example of the utility of the 5-(p-tolyl)oxazole scaffold is in the development of anti-inflammatory agents. A study focused on 2,4,5-trisubstituted oxazole derivatives as potential inhibitors of aquaporin-4 (AQP4) and as anti-inflammatory agents in lung cells synthesized a series of compounds, including one bearing a p-tolyl group at the 5-position of the oxazole ring. rsc.org This research highlights the importance of the 5-aryl-oxazole motif in the design of molecules with specific biological targets. Although the direct precursor in this study was not the carboxylic acid, it demonstrates the incorporation of the 5-(p-tolyl)oxazole core into a more complex, biologically evaluated molecule.

Furthermore, the broader class of 5-substituted oxazole-4-carboxylic acids has been explored for the synthesis of compounds with therapeutic potential. For instance, research has been conducted on 5-substituted oxazole-4-carboxylic acid derivatives for their inhibitory activity on blood platelet aggregation. nih.gov In a separate study, 5-(4-phenylbenzyl)oxazole-4-carboxamides were discovered and evaluated as potent and selective prostacyclin receptor antagonists. nih.gov This was achieved by converting the carboxylic acid of a related oxazole derivative into a series of amides, showcasing a key strategy for elaborating the core structure. These examples strongly suggest that this compound is a valuable precursor for the generation of libraries of compounds for biological screening.

Table 1: Examples of Complex Molecules Derived from Oxazole-4-Carboxylic Acid Scaffolds

Precursor ScaffoldTarget Molecule ClassTherapeutic Area
5-(p-tolyl)oxazole2,4,5-Trisubstituted OxazolesAnti-inflammatory rsc.org
5-Substituted oxazole-4-carboxylic acidOxazole-4-carboxamidesPlatelet Aggregation Inhibitors nih.gov
5-(4-phenylbenzyl)oxazole-4-carboxylic acid5-(4-phenylbenzyl)oxazole-4-carboxamidesProstacyclin Receptor Antagonists nih.gov

Precursor for the Synthesis of Diverse Oxazole Derivatives

The chemical reactivity of the carboxylic acid group in this compound allows it to serve as a versatile precursor for a wide array of other oxazole derivatives. The transformation of this group can lead to new compounds with altered physical, chemical, and biological properties.

Amide Formation: One of the most common and important transformations of carboxylic acids is their conversion to amides. This can be achieved through various coupling reagents, such as HATU, HBTU, or EDC, which activate the carboxylic acid to facilitate reaction with a primary or secondary amine. fishersci.it This reaction is a cornerstone of medicinal chemistry for forging stable linkages and introducing a vast range of substituents. The general scheme for amide formation from this compound is depicted below:

General Reaction Scheme for Amide Synthesis: this compound + R¹R²NH --(Coupling Agent)--> N,N-Disubstituted-5-(p-tolyl)oxazole-4-carboxamide

Ester Formation: Another fundamental derivatization is the formation of esters. Esterification can be accomplished through several methods, including the Fischer-Speier esterification under acidic conditions with an alcohol, or through the use of coupling agents like DCC in the presence of an alcohol and a catalyst such as DMAP. orgsyn.org Esters are often used to modify the solubility and pharmacokinetic properties of a parent compound.

General Reaction Scheme for Ester Synthesis: this compound + R-OH --(Acid or Coupling Agent)--> Alkyl 5-(p-tolyl)oxazole-4-carboxylate

Other Transformations: Beyond amides and esters, the carboxylic acid functionality can undergo other transformations. For instance, reduction of the carboxylic acid can yield the corresponding primary alcohol, 4-(hydroxymethyl)-5-(p-tolyl)oxazole. While potentially challenging in the presence of the oxazole ring, this transformation opens up further synthetic possibilities. Additionally, decarboxylation of the carboxylic acid, which would lead to 5-(p-tolyl)oxazole, could be explored under specific thermal or catalytic conditions, although the stability of the oxazole ring under such conditions would need to be considered. rsc.orgnih.gov

Table 2: Potential Derivatives of this compound

Derivative ClassGeneral Structure (R = variable group)Key Reagents
Amides5-(p-tolyl)oxazole-4-CONR¹R²Amines, Coupling Agents (e.g., HATU, EDC)
Esters5-(p-tolyl)oxazole-4-COORAlcohols, Acid Catalyst or Coupling Agents (e.g., DCC)
Alcohols5-(p-tolyl)oxazole-4-CH₂OHReducing Agents (e.g., LiAlH₄, BH₃)

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5-P-Tolyl-oxazole-4-carboxylic acid, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted aldehydes with precursors like ethyl 2-cyano-3-ethoxyacrylate under reflux in acetic acid with sodium acetate as a catalyst . To optimize yield, vary reaction time (2.5–3 hours) and molar ratios. Validate purity using HPLC (≥95%) and characterize via 1H^1H-NMR (aromatic protons at δ 7.2–7.8 ppm) and IR (C=O stretch at ~1700 cm1^{-1}) . Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Q. How can researchers distinguish this compound from structural analogs during spectral analysis?

  • Methodological Answer : Use 13C^13C-NMR to identify the oxazole ring carbons (δ 145–160 ppm) and the carboxylic acid group (δ ~170 ppm). Compare with analogs lacking the p-tolyl group (e.g., phenyl derivatives show downfield shifts in aromatic carbons) . Mass spectrometry (ESI-MS) should show [M+H]+^+ at m/z 230.1, distinguishing it from methyl-substituted variants .

Q. What stability studies are critical for ensuring compound integrity during storage?

  • Methodological Answer : Conduct accelerated degradation studies under varying pH (3–9), temperature (4–40°C), and humidity (40–80% RH). Monitor degradation via HPLC for byproducts like decarboxylated oxazoles. Store in amber vials at -20°C under inert gas (N2_2) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the oxazole ring and carboxylic acid group. Compare Fukui indices to identify electrophilic sites (C-2 of oxazole) for reactions with amines or thiols . Validate predictions via kinetic studies (e.g., reaction with benzylamine at 60°C, monitored by 1H^1H-NMR) .

Q. What strategies resolve contradictions in biological activity data for oxazole derivatives?

  • Methodological Answer : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (pH 7.4, 37°C) using ATCC strains. Cross-validate with orthogonal methods like time-kill curves or fluorescence-based viability assays. For enzyme inhibition (e.g., COX-2), use recombinant proteins and measure IC50_{50} with fluorogenic substrates .

Q. How can regioselective functionalization of the oxazole ring be achieved for targeted drug design?

  • Methodological Answer : Employ directing groups (e.g., Boc-protected amines) at C-4 to facilitate Pd-catalyzed C–H activation at C-2. Optimize conditions (e.g., Pd(OAc)2_2, Ag2_2CO3_3, DMF, 100°C) and confirm regiochemistry via NOESY (proximity of substituents) .

Q. What analytical techniques are best suited for detecting trace impurities in scaled-up synthesis?

  • Methodological Answer : Use UPLC-MS/MS with a C18 column (1.7 µm) to separate impurities (e.g., unreacted p-tolualdehyde). Quantify via external calibration curves (LOD: 0.1 µg/mL). For metal residues, employ ICP-MS after microwave-assisted acid digestion .

Q. How do solvent effects influence the compound’s tautomeric equilibrium in solution?

  • Methodological Answer : Study tautomerism (oxazole vs. oxazolium forms) using 1H^1H-NMR in DMSO-d6_6, CDCl3_3, and D2_2O. Compare chemical shifts of NH protons (δ 10–12 ppm in DMSO) and use VT-NMR to assess temperature-dependent equilibria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.